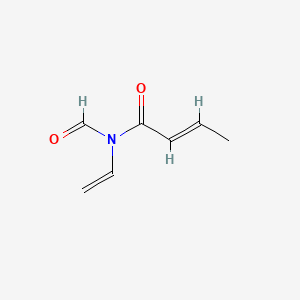

(2E)-N-ethenyl-N-formylbut-2-enamide

Description

(2E)-N-Ethenyl-N-formylbut-2-enamide is an α,β-unsaturated amide characterized by a conjugated enamide backbone (CH₂=CH–C(=O)–N–) with two distinct substituents on the nitrogen atom: an ethenyl (vinyl, CH₂=CH–) group and a formyl (CHO) group. Its molecular formula is C₇H₉NO₂, and its structure features a planar geometry due to the conjugation of the double bond and the amide group. The presence of both electron-withdrawing (formyl) and electron-donating (ethenyl) substituents creates unique electronic effects, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

(E)-N-ethenyl-N-formylbut-2-enamide |

InChI |

InChI=1S/C7H9NO2/c1-3-5-7(10)8(4-2)6-9/h3-6H,2H2,1H3/b5-3+ |

InChI Key |

SPESYKNPUZEPRD-HWKANZROSA-N |

Isomeric SMILES |

C/C=C/C(=O)N(C=C)C=O |

Canonical SMILES |

CC=CC(=O)N(C=C)C=O |

Origin of Product |

United States |

Preparation Methods

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield & Selectivity |

|---|---|---|---|---|

| Direct N-Dehydrogenation of Amides | LiHMDS, Tf2O, diethyl ether, –94 °C | One-step, no prefunctionalization, broad substrate scope | Requires low temperature, sensitive reagents | Good to excellent yields; exclusive (E)-enamide |

| Wittig Reaction followed by Functionalization | Phosphonium ylide, aldehyde precursor | Well-established, stereocontrol possible | Multi-step, protecting groups needed | Moderate to high yield; stereochemistry depends on conditions |

| Evans Aldol Reaction | Chiral auxiliaries, boron reagents | High diastereoselectivity, stereocontrol | Complex auxiliary synthesis, multiple steps | High diastereomeric purity in intermediates |

Mechanistic Insights and Research Findings

- The electrophilic activation method relies on forming an iminium triflate intermediate, which acidifies the N-α-hydrogen and facilitates elimination to the enamide.

- Deuteration studies confirm the elimination mechanism rather than direct hydrogen abstraction.

- The method tolerates various N-substituents, enabling selective formation of enamides with different alkyl or cyclic groups.

- This approach represents the first general one-step synthesis of N-cyclic and N-acyclic enamides without prefunctionalized starting materials, significantly advancing enamide chemistry.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-ethenyl-N-formylbut-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents and nucleophiles are used in substitution reactions to introduce different functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2E)-N-ethenyl-N-formylbut-2-enamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of polymers, resins, and other materials due to its versatile chemical properties.

Mechanism of Action

The mechanism by which (2E)-N-ethenyl-N-formylbut-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical-mediated processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2E)-N-ethenyl-N-formylbut-2-enamide with structurally related enamide derivatives, focusing on substituents, molecular properties, and functional group effects.

Table 1: Structural and Physicochemical Comparison of Enamide Derivatives

Key Observations:

Substituent Effects on Polarity: The formyl group in (2E)-N-ethenyl-N-formylbut-2-enamide is highly polar due to its carbonyl moiety, likely increasing solubility in polar solvents compared to the less polar methyl (LogP = 2.23) and dimethylamino groups in analogs . Ethenyl vs.

Electronic and Reactive Behavior: The formyl group is electron-withdrawing, which may activate the enamide backbone toward nucleophilic attack or cycloaddition reactions. Conjugation Effects: All compounds share a conjugated enamide system, but the ethenyl substituent in the target compound may extend conjugation, altering UV-Vis absorption properties compared to phenyl-substituted analogs.

Molecular Weight and Steric Effects: The target compound has a lower molecular weight (155.15 vs. 175.23–204.27), suggesting reduced steric hindrance around the nitrogen compared to bulkier substituents like phenyl or dimethylamino groups. This could enhance its reactivity in catalytic processes.

Biological and Industrial Relevance :

- Enamides with aromatic substituents (e.g., and ) are often explored as intermediates in pharmaceutical synthesis due to their stability and hydrogen-bonding capabilities . The formyl group in the target compound may confer unique bioactivity or serve as a precursor for further derivatization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-N-ethenyl-N-formylbut-2-enamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of formyl and ethenyl groups with but-2-enamide precursors. Key steps include temperature control (e.g., maintaining 0–5°C during acid-catalyzed amide formation) and pH adjustments to prevent side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization or High-Performance Liquid Chromatography (HPLC). Yield optimization requires iterative adjustments of stoichiometry and solvent polarity (e.g., using dimethylformamide for polar intermediates) .

Q. Which spectroscopic techniques are most effective for characterizing (2E)-N-ethenyl-N-formylbut-2-enamide, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry (e.g., E-configuration via coupling constants in H NMR) and functional groups (amide proton signals at δ 8–10 ppm). Infrared (IR) spectroscopy identifies formyl (C=O stretch at ~1700 cm) and enamide (C=C stretch at ~1600 cm) groups. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns, while X-ray crystallography resolves crystal packing influenced by hydrogen bonding .

Q. How does the stereochemistry of (2E)-N-ethenyl-N-formylbut-2-enamide influence its chemical reactivity and stability under varying storage conditions?

- Methodological Answer : The E-configuration reduces steric hindrance, enhancing reactivity in nucleophilic additions. Stability studies should assess degradation under light, humidity, and oxygen exposure. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis identifies decomposition products. Hydrogen bonding networks, as revealed by crystallography, contribute to thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for (2E)-N-ethenyl-N-formylbut-2-enamide across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line viability, solvent interference). Researchers should:

- Standardize assay protocols (e.g., uniform DMSO concentration ≤0.1% v/v).

- Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell proliferation).

- Apply statistical tools like ANOVA to assess inter-experimental variability and identify outliers. Replication in independent labs is critical to confirm findings .

Q. What computational strategies are recommended for elucidating the interaction mechanisms between (2E)-N-ethenyl-N-formylbut-2-enamide and its biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes or receptors. Density Functional Theory (DFT) calculations analyze electronic properties influencing ligand-receptor interactions (e.g., frontier molecular orbitals). Molecular Dynamics (MD) simulations (e.g., GROMACS) assess binding stability under physiological conditions. Validate predictions with mutagenesis studies or Surface Plasmon Resonance (SPR) for binding affinity measurements .

Q. What are the best practices for designing comparative studies between (2E)-N-ethenyl-N-formylbut-2-enamide and its structural analogs to evaluate structure-activity relationships (SAR)?

- Methodological Answer :

- Step 1 : Select analogs with systematic substitutions (e.g., halogenation, alkyl chain variations).

- Step 2 : Use in vitro assays (e.g., IC determination) to quantify activity differences.

- Step 3 : Correlate electronic (Hammett σ constants) and steric (Taft parameters) effects with activity trends.

- Step 4 : Apply QSAR models (e.g., CoMFA) to predict novel derivatives. Include negative controls to rule off-target effects .

Data Analysis and Interpretation

Q. How should researchers address variability in spectroscopic or chromatographic data during purity assessment?

- Methodological Answer :

- Use internal standards (e.g., deuterated analogs in NMR) to calibrate instruments.

- For HPLC, calculate relative standard deviation (RSD) across triplicate runs; RSD >2% warrants column recalibration.

- Apply multivariate analysis (e.g., PCA) to distinguish batch-to-batch variability from genuine impurities .

Q. What ethical considerations are critical when transitioning (2E)-N-ethenyl-N-formylbut-2-enamide to in vivo testing?

- Methodological Answer :

- Follow ARRIVE guidelines for animal studies, including sample size justification (power analysis) and humane endpoints.

- Obtain approval from Institutional Animal Care and Use Committees (IACUC).

- Preclinical toxicity studies must assess acute (LD) and chronic effects (28-day repeated dose) with histopathological evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.